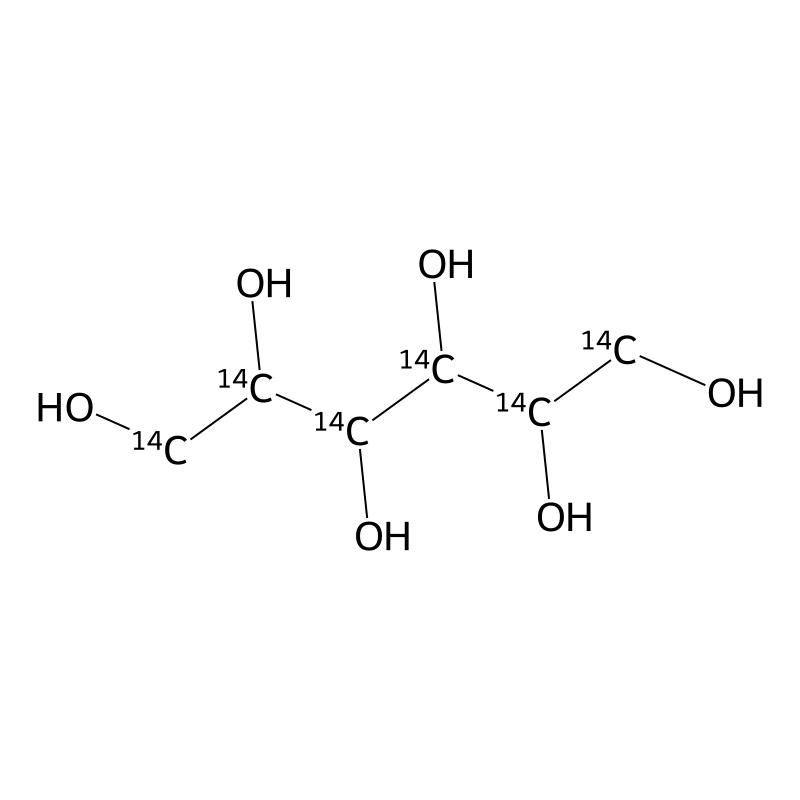

(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Radiotracer Studies

The prefix "(1,2,3,4,5,6-14C6)" in the name indicates that all six carbon atoms in the molecule are uniformly labeled with the radioactive isotope carbon-14 (14C). This makes (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol a valuable tool for radiotracer studies in various biological systems. Researchers can track the uptake, metabolism, and distribution of the molecule within an organism by measuring the radioactivity. This information is crucial for understanding metabolic pathways, cellular function, and drug absorption [].

Example

Studies investigating the transport of sugars across cell membranes or the metabolism of carbohydrates in plants or microorganisms can utilize (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol to trace its movement and transformation within the system.

Biochemical Studies

Due to its structure with multiple hydroxyl groups, (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol can act as a substrate for various enzymes involved in carbohydrate metabolism. By incorporating the radiolabeled molecule into enzymatic assays, researchers can study enzyme activity, reaction mechanisms, and identify potential inhibitors for drug discovery purposes [].

Example

Studies investigating enzymes involved in sugar breakdown or modification can employ (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol to measure the rate of enzyme activity and identify potential inhibitors that could regulate carbohydrate metabolism.

Cellular Physiology Studies

(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol, being a small, water-soluble molecule, can be used to study cellular physiology. By monitoring its uptake and distribution within cells, researchers can gain insights into cellular transport mechanisms, osmotic balance, and cell viability [].